Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-
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Overview
Description
(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting compounds due to their structural properties and tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, influencing their activity and leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE include other pyrazole derivatives such as (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol and 3-Amino-5-cyclopropyl-1H-pyrazole . These compounds share structural similarities but may differ in their reactivity, biological activities, and applications. The uniqueness of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE lies in its specific substitution pattern, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)13(17)12-7-11(14-15-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3,(H,14,15) |
InChI Key |
APKHOEQJTNPBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NNC(=C2)C3CC3 |
Origin of Product |
United States |
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